Prmt5-IN-29

PRMT5 inhibition biochemical potency IC50

Researchers requiring graded PRMT5 inhibition without complete target suppression face limited options, as nanomolar inhibitors may obscure subtle regulatory mechanisms. PRMT5-IN-29 (IC50 1.5 μM) enables dose-dependent dissection of PRMT5 biology in transcriptomic and proteomic studies. • Dose-dependent inhibition prevents off-target effects common with high-potency inhibitors • Oral bioavailability supports chronic rodent dosing via oral gavage, reducing animal stress • Serves as a non-MTA-cooperative control for synthetic lethality studies with MRTX1719/AMG 193

Molecular Formula C18H20Cl3N5O5
Molecular Weight 492.7 g/mol
Cat. No. B15139209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrmt5-IN-29
Molecular FormulaC18H20Cl3N5O5
Molecular Weight492.7 g/mol
Structural Identifiers
SMILESCC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NOC)O)O)(C4=CC(=C(C=C4)Cl)Cl)O.Cl
InChIInChI=1S/C18H19Cl2N5O5.ClH/c1-18(28,8-3-4-9(19)10(20)5-8)14-12(26)13(27)17(30-14)25-7-23-11-15(24-29-2)21-6-22-16(11)25;/h3-7,12-14,17,26-28H,1-2H3,(H,21,22,24);1H/t12-,13+,14-,17+,18+;/m0./s1
InChIKeyQMVIGLXONQUBTJ-LBQFNWRTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PRMT5-IN-29: Orally Active PRMT5 Inhibitor


PRMT5-IN-29 (CAS: 2242788-69-6) is a potent, orally active inhibitor of protein arginine methyltransferase 5 (PRMT5), a type II methyltransferase that catalyzes the symmetric dimethylation of arginine residues and is implicated in the pathogenesis of multiple advanced cancers. Disclosed in patent WO2023287787A1, this compound exhibits an IC₅₀ of 1.5 μM against PRMT5 and is characterized by a pyridazine-based scaffold with potential for further optimization [1]. PRMT5-IN-29 is supplied as a hydrochloride salt (C₁₈H₂₀Cl₃N₅O₅; MW 492.74) with a reported purity of ≥98% and DMSO solubility exceeding 130 mg/mL [2].

PRMT5-IN-29: Irreplaceability in Research


PRMT5 inhibitors constitute a structurally and mechanistically diverse class. Substitution without empirical validation is not advisable due to marked differences in potency, binding mode (SAM-competitive vs. MTA-cooperative), oral bioavailability, selectivity for the PRMT5·MTA complex, and tissue penetration profiles. For instance, while clinical-stage MTA-cooperative inhibitors such as MRTX1719 and AMG 193 exhibit nanomolar potency and >40-fold selectivity for MTAP-deleted cells [1], first-generation inhibitors like GSK3326595 (IC₅₀ 6.2 nM) lack this tumor-selective window and have encountered dose-limiting hematologic toxicities in clinical trials [2]. Conversely, PRMT5-IN-29, with an IC₅₀ of 1.5 μM, operates in a distinct potency range and may offer a different pharmacological profile suitable for specific in vitro or in vivo models where high potency is not required or where off-target effects of more potent inhibitors are a concern [3].

PRMT5-IN-29: Differentiation Evidence


Biochemical Potency vs. Clinical Inhibitors

PRMT5-IN-29 demonstrates a biochemical IC₅₀ of 1.5 μM against PRMT5, as reported in the patent disclosure [1]. In contrast, the clinical-stage inhibitor GSK3326595 (pemrametostat) exhibits an IC₅₀ of 6.2 nM [2], and JNJ-64619178 (onametostat) exhibits a sub-nanomolar IC₅₀ of 0.14 nM [3]. This difference of approximately 242-fold and 10,714-fold, respectively, positions PRMT5-IN-29 as a significantly less potent inhibitor, which may be advantageous in experimental systems where complete PRMT5 ablation is undesirable or where a more graded inhibition is required to study dose-dependent transcriptional or splicing effects.

PRMT5 inhibition biochemical potency IC50

Oral Bioavailability vs. Non-Oral Inhibitors

PRMT5-IN-29 is explicitly described as 'orally active' or 'orally bioavailable' in the patent literature, implying favorable absorption, distribution, metabolism, and excretion (ADME) properties suitable for in vivo dosing [1]. This contrasts with many early PRMT5 inhibitors that lack oral bioavailability, such as EPZ015666 (GSK3235025), which required intravenous administration in preclinical models [2]. While specific pharmacokinetic parameters (e.g., %F, Cₘₐₓ, t₁/₂) for PRMT5-IN-29 are not publicly disclosed, the oral activity designation distinguishes it from non-oral alternatives and suggests utility in chronic dosing regimens in rodent models.

oral bioavailability in vivo ADME

Synthetic Lethality: MTAP-Deleted vs. Wild-Type

The PRMT5-IN-29 patent does not specify whether the compound is MTA-cooperative or exhibits synthetic lethality with MTAP deletion [1]. In contrast, second-generation MTA-cooperative inhibitors such as MRTX1719 and AMG 193 demonstrate 70-fold and 40-fold selectivity, respectively, for MTAP-deleted cancer cells over wild-type cells [2][3]. This lack of selectivity data for PRMT5-IN-29 represents a critical gap in its characterization. Without evidence of MTA-cooperativity, PRMT5-IN-29 is presumed to inhibit PRMT5 indiscriminately in both MTAP-deleted and MTAP-proficient cells, similar to first-generation inhibitors like GSK3326595. This implies that PRMT5-IN-29 may not recapitulate the tumor-selective effects observed with MTA-cooperative inhibitors and could exhibit greater on-target toxicity in normal tissues.

synthetic lethality MTAP deletion MTA-cooperative

PRMT5-IN-29: Recommended Applications


Moderate PRMT5 Inhibition in Vitro

PRMT5-IN-29, with an IC₅₀ of 1.5 μM, is ideally suited for in vitro experiments where complete PRMT5 inhibition is not required or may be detrimental. For example, in transcriptomic or proteomic studies aiming to map PRMT5-dependent pathways, the use of highly potent inhibitors (e.g., JNJ-64619178, IC₅₀ 0.14 nM) may obscure subtle regulatory mechanisms or induce off-target effects at saturating concentrations. PRMT5-IN-29 allows for graded, dose-dependent inhibition, enabling more precise dissection of PRMT5 biology [1].

Oral Dosing for In Vivo Studies

The oral activity of PRMT5-IN-29 makes it a practical tool for chronic dosing studies in rodent tumor models. Unlike non-oral inhibitors that require daily injections, PRMT5-IN-29 can be administered via oral gavage, reducing animal handling stress and improving experimental throughput. This feature is particularly valuable for long-term survival studies or for combination therapy regimens where repeated dosing is required [2].

Control for MTA-Cooperative Mechanisms

Given the absence of evidence for MTA-cooperativity, PRMT5-IN-29 can serve as a non-selective control in studies evaluating the synthetic lethal effects of MTA-cooperative PRMT5 inhibitors. By comparing the effects of PRMT5-IN-29 to those of MTA-cooperative agents (e.g., MRTX1719 or AMG 193) in isogenic MTAP-deleted and wild-type cell lines, researchers can isolate the contribution of MTA-dependent targeting to tumor selectivity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prmt5-IN-29

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.